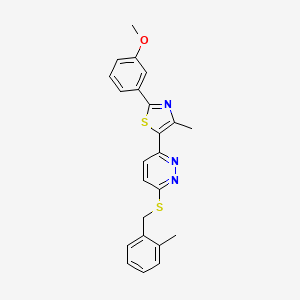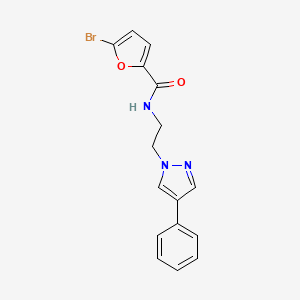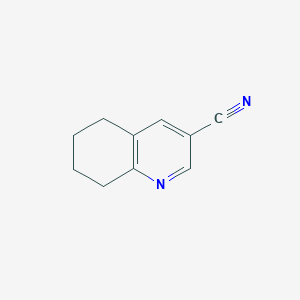![molecular formula C9H16ClNO2 B2411972 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide CAS No. 2026449-71-6](/img/structure/B2411972.png)
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Mechanism of Action
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide administration have a variety of physiological and biochemical effects. These include increased inhibition of neuronal activity, reduced excitability, and increased levels of the neurotransmitter dopamine in the brain. Additionally, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. Additionally, it has been shown to be effective in a variety of animal models of neurological and psychiatric disorders, making it a promising candidate for future therapeutic development.
One limitation of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments. Additionally, its effects on GABA levels in the brain may be influenced by other factors such as the expression of GABA receptors and transporters, which can vary between animal models and humans.
Future Directions
There are several future directions for research on 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide. One area of interest is the development of more soluble analogs of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide, which would make it easier to administer in laboratory experiments and potentially in clinical settings. Additionally, further studies are needed to determine the long-term effects of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide administration, particularly in regards to its effects on GABA levels in the brain and potential side effects. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide in humans for the treatment of neurological and psychiatric disorders.
Synthesis Methods
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a palladium catalyst and the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a Lewis acid such as boron trifluoride etherate.
Scientific Research Applications
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been shown to be effective in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)8(13)11-5-4-9(6-12)2-3-9/h7,12H,2-6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDNHHQBNSQDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1(CC1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)
![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)
![3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2411899.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)
![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)

